molecular formula C23H27NO3S B2360432 (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 2035018-26-7

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2360432
CAS No.: 2035018-26-7
M. Wt: 397.53
InChI Key: RGHTWWOTHDSVSE-FMIVXFBMSA-N
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Description

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Biological Activity

(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by its acrylamide backbone and various substituents that enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following structural formula:

C23H27NO3S\text{C}_{23}\text{H}_{27}\text{N}\text{O}_{3}\text{S}

Molecular Weight: 397.53 g/mol
IUPAC Name: (E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of acrylamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: The presence of the hydroxyl group contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties: The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: It has been reported that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
EnzymeActivity Inhibition
AChESignificant
COXModerate
  • Interaction with Cellular Pathways: The compound may modulate signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that acrylamide derivatives exhibited cytotoxic effects against HeLa and DU145 cancer cell lines, with IC50 values indicating potent activity at low concentrations .
    Cell LineIC50 (µM)
    HeLa12.5
    DU14515.0
  • Anti-inflammatory Research:
    • Another study evaluated the anti-inflammatory potential of similar compounds, showing a reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting a mechanism for reducing inflammation .
  • Antioxidant Activity:
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed significant free radical scavenging ability compared to standard antioxidants .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-28-21-10-7-18(8-11-21)9-12-22(25)24-17-23(26,19-5-3-2-4-6-19)20-13-15-27-16-14-20/h2-12,20,26H,13-17H2,1H3,(H,24,25)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHTWWOTHDSVSE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.